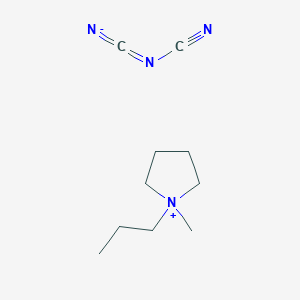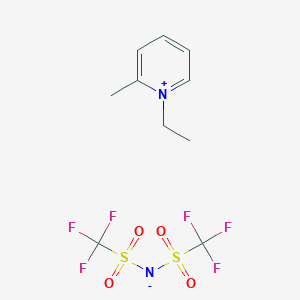![molecular formula C36H30IrN3 B6310744 Tris[2-(p-tolyl)pyridine]iridium(III), 99% CAS No. 800394-58-5](/img/structure/B6310744.png)
Tris[2-(p-tolyl)pyridine]iridium(III), 99%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[2-(p-tolyl)pyridine]iridium(III), also known as Ir(mppy)3, is a solution-processable small molecule . It is widely used as a green phosphorescent dopant in highly-efficient light emitting diode (LED) displays, including both perovskite and organic LEDs .
Molecular Structure Analysis
Tris[2-(p-tolyl)pyridine]iridium(III) has three methyl groups attached to the pyridine ligands, which makes it more soluble than other similar compounds . This property can be attributed to the twisted structure of the molecule .Chemical Reactions Analysis
Tris[2-(p-tolyl)pyridine]iridium(III) is primarily used as a dopant in OLED devices . Its chemical reactions mainly involve the processes of doping and light emission in these devices.Physical And Chemical Properties Analysis
Tris[2-(p-tolyl)pyridine]iridium(III) has an empirical formula of C36H30IrN3 and a molecular weight of 696.86 . It is soluble in chloroform, dichloromethane, and toluene . Its maximum absorption (λmax) is at 287 nm±5 nm and 373 nm±5 nm in dichloromethane, and it emits fluorescence at 514 nm±10 nm in dichloromethane . The energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are 5.6 eV and 3.0 eV, respectively .Aplicaciones Científicas De Investigación
Optoelectronic Applications
Ir(mppy)3 has been extensively studied for its potential applications in optoelectronic devices. The emissive properties of Ir(III) complexes, such as Ir(mppy)3, make them excellent candidates for use in organic light-emitting diodes (OLEDs). These complexes can exhibit bright room temperature phosphorescence, which is crucial for the efficient operation of OLEDs. Their ability to emit light upon electrical stimulation has been leveraged in the development of displays and lighting technologies. The incorporation of phosphorus (P)-containing ligands in Ir(III) complexes has been shown to lead to divergent structural and photophysical properties, which can be tailored for specific optoelectronic applications, including sky-blue and true-blue emitters due to their π-accepting property alongside an enlarged emission energy gap and destabilized upper lying quenching state (Chi, Wang, & Ganesan, 2018).
Catalysis
In the realm of catalysis, Ir(mppy)3 and related complexes have found applications due to their ability to act as efficient catalysts in various chemical reactions. Studies have explored the use of iridium complexes as catalysts in hydrogenation processes, where their ability to facilitate the addition of hydrogen to unsaturated bonds is of particular interest. The study of heteropolynuclear Rh(III)–Ir(III) aqua ions, for example, sheds light on the potential of Ir(III) complexes in catalytic applications, highlighting their capability to facilitate diverse types of chemical transformations (Spiccia, 2004).
Environmental and Biological Studies
While the direct application of Ir(mppy)3 in environmental and biological studies may not be as prominent as its use in optoelectronics and catalysis, the study of iridium complexes, in general, has provided valuable insights into the environmental persistence and biological impact of metal-containing compounds. Research on the environmental occurrence, exposure, and risks associated with iridium compounds helps in understanding the broader implications of using heavy metals in industrial and consumer products (Wang, Chen, Li, Yu, Wang, & Liu, 2020).
Mecanismo De Acción
Target of Action
Tris[2-(p-tolyl)pyridine]iridium(III), also known as Ir(mppy)3, is primarily targeted towards the fabrication of Organic Light Emitting Diodes (OLEDs) . It acts as a green phosphorescent dopant in these devices .
Mode of Action
Ir(mppy)3 interacts with the OLED device by emitting light when an electric current is applied . The compound’s phosphorescent properties allow it to emit light efficiently, contributing to the high efficiency of the OLEDs .
Biochemical Pathways
In the context of OLEDs, the biochemical pathways are replaced by electronic pathways . When an electric current is applied, electrons in the Ir(mppy)3 molecules are excited to a higher energy state. When these electrons return to their ground state, they emit energy in the form of light .
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound in a biological system, in the case of Ir(mppy)3, we can discuss its solubility and stability . Ir(mppy)3 is soluble in chloroform, dichloromethane, and toluene . Its stability is indicated by a weight loss of 0.5% at temperatures greater than 330°C .
Result of Action
The result of Ir(mppy)3’s action in an OLED is the emission of green light . This light emission contributes to the overall display output of the OLED device .
Action Environment
The action of Ir(mppy)3 is influenced by the environment within the OLED device . Factors such as the electric current applied, the surrounding materials in the device, and the temperature can all impact the efficiency and stability of the light emission .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H10N.Ir/c3*1-10-5-7-11(8-6-10)12-4-2-3-9-13-12;/h3*2-7,9H,1H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWBDFNGFJZGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=C(C=C1)C2=CC=CC=N2.CC1=C[C-]=C(C=C1)C2=CC=CC=N2.CC1=C[C-]=C(C=C1)C2=CC=CC=N2.[Ir+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30IrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














